molecular formula C18H15FN2O B12137679 N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide CAS No. 771500-44-8

N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide

Cat. No.: B12137679
CAS No.: 771500-44-8
M. Wt: 294.3 g/mol
InChI Key: PTOPTRCCEANYML-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a quinoline core, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another fluorophenyl derivative with a thiazole core.

    4-Fluorobenzylamine: A simpler fluorophenyl compound used in various synthetic applications.

Uniqueness

N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide is unique due to its quinoline core, which imparts specific chemical and biological properties not found in other similar compounds

Properties

CAS No.

771500-44-8

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide

InChI

InChI=1S/C18H15FN2O/c1-12-16(10-14-4-2-3-5-17(14)21-12)18(22)20-11-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3,(H,20,22)

InChI Key

PTOPTRCCEANYML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NCC3=CC=C(C=C3)F

solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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